Cas no 1706226-54-1 (7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane)

7-(2-Fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane is a structurally complex heterocyclic compound featuring a 1,4-thiazepane core functionalized with a 2-fluorophenyl group and a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) disorders or as a scaffold for protease inhibition due to its unique combination of fluorine substitution and pyrazole-thiazepane framework. The fluorine atom enhances metabolic stability and binding affinity, while the thiazepane ring contributes to conformational flexibility. Its well-defined structure allows for precise modifications in medicinal chemistry applications, making it a valuable candidate for further pharmacological exploration.
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane structure
1706226-54-1 structure
商品名:7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
CAS番号:1706226-54-1
MF:C18H22FN3OS
メガワット:347.450186252594
CID:5366707
PubChem ID:90630307

7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 化学的及び物理的性質

名前と識別子

    • [7-(2-Fluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl](1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
    • AKOS025103774
    • 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
    • 1706226-54-1
    • [7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
    • F6481-1515
    • (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
    • インチ: 1S/C18H22FN3OS/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(24-11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3
    • InChIKey: FVXIIECRCZJQMB-UHFFFAOYSA-N
    • ほほえんだ: S1CCN(C(C2C(C)=NN(C)C=2C)=O)CCC1C1C=CC=CC=1F

計算された属性

  • せいみつぶんしりょう: 347.14676167g/mol
  • どういたいしつりょう: 347.14676167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 63.4Ų

7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-1515-30mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
30mg
$178.5 2023-09-08
Life Chemicals
F6481-1515-3mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
3mg
$94.5 2023-09-08
Life Chemicals
F6481-1515-10μmol
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6481-1515-5mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
5mg
$103.5 2023-09-08
Life Chemicals
F6481-1515-15mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
15mg
$133.5 2023-09-08
Life Chemicals
F6481-1515-2μmol
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6481-1515-10mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
10mg
$118.5 2023-09-08
Life Chemicals
F6481-1515-50mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
50mg
$240.0 2023-09-08
Life Chemicals
F6481-1515-25mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
25mg
$163.5 2023-09-08
Life Chemicals
F6481-1515-4mg
7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706226-54-1
4mg
$99.0 2023-09-08

7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 関連文献

7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepaneに関する追加情報

Professional Introduction to Compound with CAS No. 1706226-54-1 and Product Name: 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane

The compound with the CAS number 1706226-54-1 and the product name 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural composition of this compound includes a thiazepane core, which is a heterocyclic structure known for its biological activity, combined with a fluorophenyl group and a trimethylpyrazole moiety. These functional groups contribute to the unique chemical properties and biological interactions of the molecule.

Recent research in the field of heterocyclic chemistry has highlighted the importance of thiazepane derivatives in the development of novel therapeutic agents. Thiazepane scaffolds are particularly interesting because they can mimic the binding pockets of various biological targets, including enzymes and receptors. The introduction of substituents such as the 2-fluorophenyl group can enhance the binding affinity and selectivity of these derivatives. In particular, the fluorine atom in the phenyl ring is known to improve metabolic stability and pharmacokinetic properties, making it a valuable modification in drug design.

The 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group in the molecular structure adds another layer of complexity and functionality. Pyrazole derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carbonyl group further enhances the reactivity of this moiety, allowing for further chemical modifications and derivatization. This makes 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane a versatile scaffold for designing new drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of a thiazepane core with fluorinated and pyrazole-based substituents suggests that it may interact with multiple biological targets simultaneously. This polypharmacological approach has become increasingly popular in recent years due to its ability to modulate complex disease pathways. For instance, studies have shown that thiazepane derivatives can inhibit enzymes involved in pain signaling and neurodegeneration. Additionally, pyrazole-based compounds have been explored for their anti-inflammatory effects.

In terms of synthetic chemistry, the preparation of 7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the thiazepane ring through cyclization reactions involving sulfur-containing precursors. Subsequent steps involve introducing the 2-fluorophenyl group and the trimethylpyrazole-4-carbonyl moiety through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions require specialized catalysts and conditions to achieve high efficiency.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have shown that it exhibits moderate activity against several enzymatic targets relevant to inflammation and pain management. The presence of the fluorine atom appears to enhance its binding affinity to these targets without causing significant off-target effects. Further studies are underway to explore its efficacy in animal models and to identify potential therapeutic applications.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of this compound with its target proteins. These studies have provided valuable insights into how different functional groups contribute to its binding affinity and selectivity. For example, docking simulations have shown that the thiazepane core interacts favorably with hydrophobic pockets in target proteins, while the fluorophenyl group forms hydrogen bonds with polar residues. The carbonyl group from the pyrazole moiety also participates in hydrogen bonding interactions.

The development of new synthetic methodologies is another area where this compound has made significant contributions. The synthesis of complex heterocyclic structures like thiazepanes often presents challenges due to their sensitive functional groups and intricate ring systems. However, advances in synthetic chemistry have enabled more efficient routes for producing these molecules on a scalable basis. Techniques such as flow chemistry have been particularly useful for improving reaction yields and reducing byproduct formation.

Future directions in research on this compound include exploring its potential as an intermediate for more complex drug candidates. By modifying specific functional groups or introducing additional moieties, researchers can generate libraries of derivatives with tailored biological activities. This approach is particularly relevant in oncology research, where polypharmacological agents are being developed to target multiple pathways involved in cancer progression.

In conclusion,7-(2-fluorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane (CAS No. 1706226-54-1) represents a promising candidate for further pharmaceutical development. Its unique structural features make it an attractive scaffold for designing new drugs targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, underscoring its importance in modern medicinal chemistry.

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